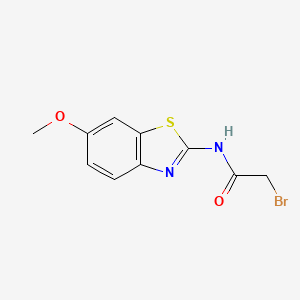

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-15-6-2-3-7-8(4-6)16-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVGQBAOBZZYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced by methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.

Bromination: The bromination of the benzothiazole ring is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.

Acetamide Formation: The final step involves the acylation of the brominated benzothiazole with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Substitution Reactions: Formation of substituted benzothiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or amines.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains and fungi. The compound's mechanism of action typically involves disrupting cellular processes in microbial cells, making it a candidate for developing new antimicrobial agents.

Antifungal Activity

The compound has also shown promising antifungal properties in laboratory studies. Its efficacy against common fungal pathogens suggests potential applications in treating fungal infections and could be explored further in agricultural settings to protect crops from fungal diseases.

Anticancer Research

Preliminary studies have suggested that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have revealed that it can inhibit cell proliferation and induce apoptosis in certain types of cancer cells. This area of research is particularly promising for the development of novel cancer therapies.

Chemical Intermediate

As a chemical intermediate, this compound plays a crucial role in synthesizing more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing specialty chemicals and pharmaceuticals.

Crop Protection

The compound's biological activity extends to potential applications in crop protection. Its antifungal and antimicrobial properties could be harnessed to develop eco-friendly pesticides that reduce reliance on traditional chemical pesticides, promoting sustainable agricultural practices.

Several case studies have documented the applications of this compound:

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent.

Antifungal Activity Assessment

Another research effort focused on the antifungal properties of this compound against various plant pathogens. The findings demonstrated effective inhibition of fungal growth, indicating its utility in agricultural applications.

Cancer Cell Line Investigation

Research involving human cancer cell lines showed that treatment with this compound led to decreased viability and increased apoptosis rates compared to control groups. This study highlighted the need for further exploration into its mechanisms of action and potential as an anticancer drug.

Mechanism of Action

The mechanism of action of 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide are compared with related benzothiazole derivatives below:

Table 1: Structural and Functional Comparison of Selected Benzothiazole Derivatives

Key Findings:

This contrasts with non-halogenated analogs like N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, which lack such reactivity .

Impact of Bulky Substituents :

- The adamantyl derivative (2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) exhibits distinct crystal packing via N–H···N and S···S interactions, which may reduce solubility compared to the bromo analog .

Comparative Antimicrobial Potential: While direct antimicrobial data for this compound is unavailable, structurally similar compounds (e.g., BTC-j with a pyridine-3-yl amino group) show potent activity against S. aureus and E. coli (MIC: 3.125–12.5 µg/ml) . The bromo substituent may enhance activity by enabling covalent interactions with microbial enzymes.

Synthetic Versatility :

- Bromoacetamide intermediates (e.g., 2-bromo-N-(3-methoxyphenyl)acetamide) are key precursors for further functionalization, highlighting the utility of the bromo group in combinatorial chemistry .

Biological Activity

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article presents a detailed overview of its biological activity, including synthesis methods, research findings, and case studies.

Compound Overview

Chemical Structure :

The compound features a benzothiazole moiety, which is known for various biological activities. The presence of the bromine atom and methoxy group enhances its pharmacological profile.

Molecular Formula :

C₉H₈BrN₃O

Synthesis

The synthesis of this compound typically involves the bromination of N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various benzothiazole derivatives, it was found that these compounds demonstrated effective inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against several fungal pathogens. A comparative study revealed that the compound inhibited fungal growth effectively at low concentrations.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | C. albicans | 64 |

| This compound | A. niger | 32 |

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrate that the compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC₅₀ value of approximately 25 µM after 48 hours of exposure.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- Induction of Apoptosis : In cancer cells, it promotes cell death through intrinsic apoptotic pathways.

- Generation of Reactive Oxygen Species : Increased ROS levels can lead to oxidative stress in both microbial and cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-methoxy-1,3-benzothiazol-2-amine with bromoacetyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 0–5°C minimizes side reactions. Purification via recrystallization from ethanol/water mixtures improves yield (22–91% reported in analogous syntheses) . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to bromoacetyl chloride) and refluxing in chloroform for 6 hours to ensure complete conversion .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- 1H NMR : Key signals include the methoxy group (δ ~3.76 ppm, singlet), aromatic protons (δ ~6.8–7.7 ppm), and the acetamide NH (δ ~10–12 ppm, broad).

- IR : Confirm C=O stretching (1668 cm⁻¹) and N–H bending (3178 cm⁻¹) .

- X-ray crystallography : Resolve the planar acetamide fragment and gauche conformation of substituents. Hydrogen-bonded dimers (N–H⋯N, ~2.8 Å) and non-classical interactions (C–H⋯O, ~3.3 Å) stabilize the crystal lattice .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : This compound serves as a precursor for bioactive derivatives. For example, substituting the bromine atom with heterocycles (e.g., piperazine) via nucleophilic displacement can yield molecules with antimicrobial or anticancer activity. Biological assays require purity >95% (HPLC-validated) and solubility testing in DMSO/PBS for in vitro studies .

Advanced Research Questions

Q. How do steric and electronic effects of the 6-methoxybenzothiazole moiety influence the reactivity of the bromoacetamide group?

- Methodological Answer : The electron-donating methoxy group at position 6 enhances the nucleophilicity of the benzothiazole NH, facilitating acyl substitution. However, steric hindrance from the adamantyl or methoxy groups (in related analogs) reduces reaction rates. Computational studies (DFT) can quantify charge distribution and predict regioselectivity in substitution reactions .

Q. What strategies mitigate crystallization challenges for this compound, given its tendency to form polymorphs?

- Methodological Answer : Slow evaporation from ethanol at 4°C promotes single-crystal growth. Triclinic P1 space group symmetry (as seen in analogs) requires precise control of intermolecular H-bonds (N–H⋯N and C–H⋯O). Additives like ethyl acetate (1–5% v/v) disrupt competing π-π stacking interactions .

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from impurities or solvent residues (e.g., DMF). Validate purity via elemental analysis (C, H, N ±0.3%) and LC-MS. For SAR studies, standardize assay conditions (e.g., MIC values against S. aureus using broth microdilution per CLSI guidelines) .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Hydrolysis studies in HCl (1M, 25°C) show acetamide cleavage within 24 hours, while NaOH (0.1M) degrades the benzothiazole ring. Stability is pH-dependent: the bromoacetamide group hydrolyzes via SN2 in basic media, whereas the methoxy group deprotonates under strong bases, destabilizing the ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.